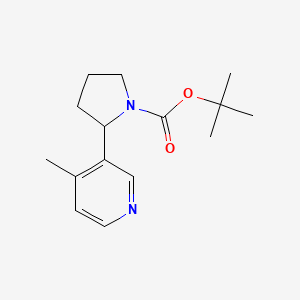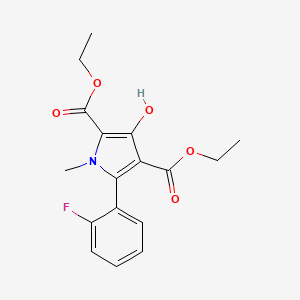
Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorophenyl group, a hydroxy group, and two ester groups attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques like recrystallization and chromatography ensures the quality of the final product.
化学反応の分析
Types of Reactions
Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium amide in liquid ammonia for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dimethanol.
Substitution: Formation of diethyl 5-(2-aminophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate.
科学的研究の応用
Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The fluorophenyl group enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- Diethyl 5-(2-chlorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
- Diethyl 5-(2-bromophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
- Diethyl 5-(2-methylphenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate
Uniqueness
Diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.
特性
分子式 |
C17H18FNO5 |
|---|---|
分子量 |
335.33 g/mol |
IUPAC名 |
diethyl 5-(2-fluorophenyl)-3-hydroxy-1-methylpyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C17H18FNO5/c1-4-23-16(21)12-13(10-8-6-7-9-11(10)18)19(3)14(15(12)20)17(22)24-5-2/h6-9,20H,4-5H2,1-3H3 |
InChIキー |
OBLNAHUPFMBEQX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(C(=C1O)C(=O)OCC)C)C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




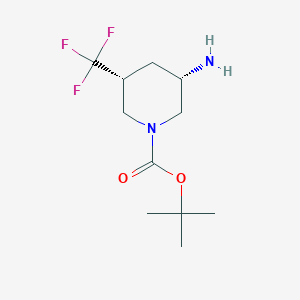
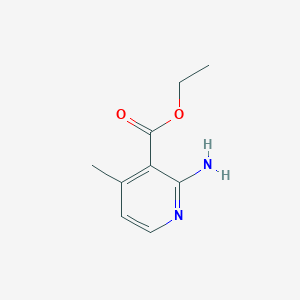

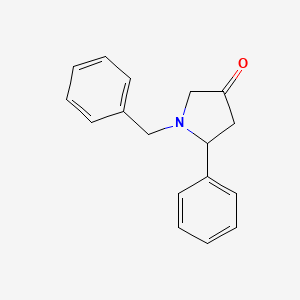


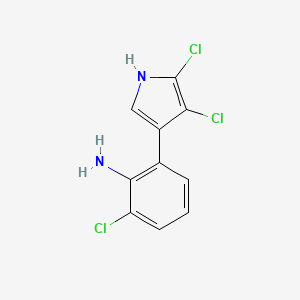


![5,6-Dimethoxy-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B15059368.png)
